molecular formula C22H17FN2O3S2 B2441414 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 941967-40-4

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2441414
CAS RN: 941967-40-4
M. Wt: 440.51
InChI Key: OFKKRTRCXOMVEI-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of benzamide derivatives, which have been widely studied for their pharmacological properties.

Scientific Research Applications

Na+/H+ Antiporter Inhibitors

Compounds similar to N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide have been investigated for their potential as Na+/H+ exchanger inhibitors, which could offer therapeutic benefits in treating conditions like acute myocardial infarction. The detailed study by Baumgarth, Beier, and Gericke (1997) on benzoylguanidines, which share functional groups with the compound , reveals the significance of specific substitutions for achieving potent NHE inhibitory effects, underlining the potential for cardiovascular protective applications (Baumgarth, Beier, & Gericke, 1997).

Antimicrobial Activity

Research into compounds featuring the benzothiazole moiety, similar to the target compound, has shown significant promise in antimicrobial applications. Jagtap et al. (2010) synthesized and screened fluoro substituted sulphonamide benzothiazole compounds for antimicrobial activity. This study highlights the potential of such compounds in developing new antimicrobial agents, suggesting that this compound could similarly exhibit useful biological activities (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Fluoroalkylative Aryl Migration

A study by He, Tan, Ni, and Hu (2015) on the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides demonstrates the chemical versatility and reactivity of compounds bearing sulfonyl and fluoro groups. Such research underpins the synthetic utility of these compounds in organic synthesis, providing a foundation for exploring the chemical properties and reactions of this compound (He, Tan, Ni, & Hu, 2015).

Anticancer Properties

The structural components of this compound suggest potential for anticancer research. Hutchinson et al. (2001) explored fluorinated 2-(4-aminophenyl)benzothiazoles, which share a similar core structure, demonstrating potent in vitro cytotoxicity against certain cancer cell lines. This indicates that compounds with benzothiazole and fluoro groups could be valuable in developing novel anticancer agents (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S2/c1-30(27,28)19-13-6-5-10-16(19)21(26)25(14-15-8-3-2-4-9-15)22-24-20-17(23)11-7-12-18(20)29-22/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKKRTRCXOMVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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